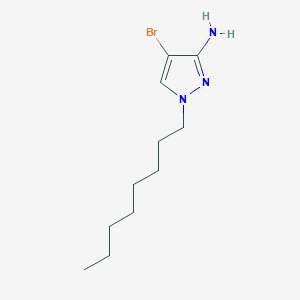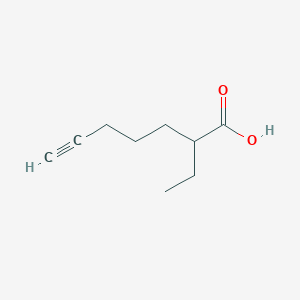
2-Ethylhept-6-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhept-6-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond located at the sixth carbon atom in the heptane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the formation of the desired product. These methods often aim to optimize yield and reduce the use of hazardous reagents.
化学反应分析
Types of Reactions
2-Ethylhept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Ethylhept-6-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethylhept-6-ynoic acid involves its interaction with various molecular targets, depending on its specific application. For example, in catalytic reactions, it may act as a ligand or substrate, interacting with metal catalysts to facilitate the formation of desired products. The pathways involved typically include the activation of the triple bond and subsequent transformations.
相似化合物的比较
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the triple bond.
Hept-6-ynoic acid: Similar but without the ethyl group at the second carbon.
2-Methylhept-6-ynoic acid: Similar but with a methyl group instead of an ethyl group.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-ethylhept-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8(4-2)9(10)11/h1,8H,4-7H2,2H3,(H,10,11) |
InChI 键 |
UUWKXLXJNQZMGH-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCC#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


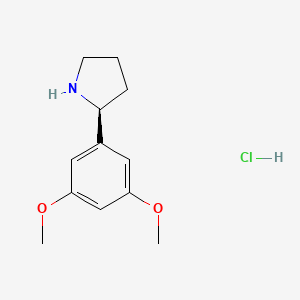
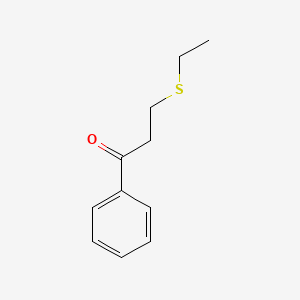
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
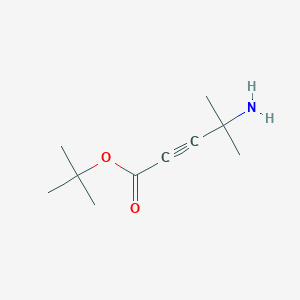



![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
